N-(3,4-dimethoxyphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
Description
N-(3,4-dimethoxyphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a pyridazine-based carboxamide derivative characterized by a 1-phenyl-substituted dihydropyridazine core. Key structural features include:
- A 4-methoxy group on the pyridazine ring.
- A 6-oxo (keto) group at the pyridazine 6-position.
- A carboxamide linkage at the 3-position, connected to a 3,4-dimethoxyphenyl substituent.
- A 1-phenyl group attached to the pyridazine nitrogen.
Its structural complexity and substituent diversity make it a candidate for comparative analysis with analogs (see Table 1) .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c1-26-15-10-9-13(11-16(15)27-2)21-20(25)19-17(28-3)12-18(24)23(22-19)14-7-5-4-6-8-14/h4-12H,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYCNIKOUOZNMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with appropriate hydrazine derivatives, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts like sodium dithionite .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The oxo group can be reduced to a hydroxyl group under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and corrosion inhibitors
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparison with Similar Compounds
N-(3-Bromophenyl)-4-Methoxy-6-Oxo-1-Phenyl-1,6-Dihydropyridazine-3-Carboxamide
N-(3,4-Dimethylphenyl)-6-Oxo-1,6-Dihydropyridazine-3-Carboxamide (CAS 369404-26-2)
- Key Differences: 3,4-Dimethylphenyl group instead of 3,4-dimethoxyphenyl. No 4-methoxy group on the pyridazine ring.
- The absence of the 4-methoxy group simplifies the pyridazine ring’s electronic profile .
Modifications on the Pyridazine Core
N-(3,4-Dimethoxyphenyl)-1-Methyl-6-Oxo-1,6-Dihydropyridazine-3-Carboxamide (CAS 923153-24-6)
- Key Difference : A 1-methyl group replaces the 1-phenyl substituent.
- However, the loss of the phenyl ring’s π-system might diminish aromatic stacking interactions .
N-(3,4-Dimethoxyphenyl)-4-Methoxy-1-(4-Methylphenyl)-6-Oxo-1,6-Dihydropyridazine-3-Carboxamide (CAS 941926-95-0)
- Key Difference : 4-Methylphenyl group replaces the 1-phenyl substituent.
- Impact : The methyl group introduces mild hydrophobicity, which could affect membrane permeability. The molecular formula (C21H21N3O5) and weight (395.41 g/mol) are identical to the target compound’s close analogs .
Functional Group Alterations
4-Hydroxy-N-[(1E)-(Methoxyimino)Methyl]-6-Oxo-1-Phenyl-1,6-Dihydropyridazine-3-Carboxamide (CAS 339015-81-5)
- Key Differences: 4-Hydroxy group replaces the 4-methoxy group. Methoxyimino methyl substituent on the carboxamide.
- The methoxyimino group introduces conformational rigidity .
Structural and Physicochemical Comparison (Table 1)
Biological Activity
N-(3,4-dimethoxyphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a complex organic compound belonging to the class of pyridazine derivatives. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 365.4 g/mol. The compound features multiple functional groups, including methoxy and carbonyl groups, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H19N3O5 |
| Molecular Weight | 365.4 g/mol |
| IUPAC Name | N-(3,4-dimethoxyphenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide |
| CAS Number | 941944-27-0 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This mechanism is crucial in various therapeutic contexts, including anti-inflammatory and anticancer activities.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro experiments have shown that the compound can induce apoptosis in cancer cells through the activation of caspase pathways.
Case Study: In Vitro Anticancer Activity
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism involved the modulation of cell cycle progression and induction of apoptosis.
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and reduce inflammation markers in various animal models.
Research Findings on Anti-inflammatory Activity
In a recent animal study, administration of this compound led to a significant reduction in edema and pain response compared to control groups.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3,4-Dimethoxyphenethylamine | Similar methoxy groups | Neurotransmitter precursor |
| 3,4-Dimethoxyphenol | Lacks pyridazine core | Antioxidant properties |
| N-(4-Ethoxyphenyl)-4-methoxy... | Different phenyl substitution | Potential anti-cancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
